molecular formula C24H25N5O5S B2990136 N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105208-31-8

N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2990136
CAS No.: 1105208-31-8
M. Wt: 495.55
InChI Key: RRFCSPYNENGXOU-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core (thiazole and pyridazine rings) with substituents that modulate its pharmacological and physicochemical properties. Key structural features include:

  • Furan-2-yl substituent at position 7: Enhances aromaticity and may influence binding to hydrophobic pockets in biological targets.
  • Piperidin-1-yl group at position 2: A six-membered amine ring that improves solubility and modulates steric effects compared to smaller cyclic amines.

Thiazolo[4,5-d]pyridazinones are studied for their kinase inhibition, anti-inflammatory, and antimicrobial activities. The methoxy and furan groups in this compound suggest selectivity toward targets requiring lipophilic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-32-15-8-9-16(18(13-15)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFCSPYNENGXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Molecular Structure and Properties

The compound has a molecular formula of C_{24}H_{28}N_{4}O_{4}S and a molecular weight of 495.6 g/mol. Its unique structure features a thiazolo[4,5-d]pyridazin core along with dimethoxyphenyl and furan moieties, which are known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC_{24}H_{28}N_{4}O_{4}S
Molecular Weight495.6 g/mol
CAS Number1105208-31-8

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole and pyridazine can effectively inhibit the growth of various pathogens. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented, with several studies indicating that structural modifications can enhance cytotoxic effects against various cancer cell lines. For example, thiazole-containing compounds have shown IC50 values below 2 µg/mL against human cancer cell lines, suggesting potent anticancer properties . The presence of electron-donating groups such as methoxy in the phenyl ring has been linked to increased activity.

Understanding the mechanism of action is crucial for developing therapeutic applications. The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Biofilm Disruption : Studies indicate that certain derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .
  • Apoptosis Induction : Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-based compounds:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. Compounds with similar structures to this compound showed promising results with low MIC values .
  • Cytotoxicity Studies : Research involving the cytotoxic effects of thiazole derivatives on cancer cell lines demonstrated significant growth inhibition compared to control groups .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the interactions between these compounds and target proteins, revealing hydrophobic contacts as a key factor in their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiazolo[4,5-d]pyridazinone core but differ in substituents, leading to distinct biological and chemical profiles:

N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • Substituent Differences :
    • 4-Fluorophenyl at position 7 vs. furan-2-yl: The fluorine atom increases electronegativity and metabolic stability but reduces aromatic π-system conjugation.
    • Pyrrolidin-1-yl at position 2 (5-membered ring) vs. piperidin-1-yl: Smaller ring size may reduce steric hindrance but limit solubility.

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • Substituent Differences :
    • Thiophen-2-yl at position 7 vs. furan-2-yl: Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions.
    • Methyl group at position 2 vs. piperidin-1-yl: Reduces basicity and solubility but increases metabolic resistance.

Compounds with Pyrazolyl-Thiazole Cores ()

  • Structural Divergence: Replaces the thiazolo[4,5-d]pyridazinone core with a pyrazolyl-thiazole system.
  • Impact : Reduced planarity and altered electronic distribution may decrease kinase inhibition efficacy but improve oral bioavailability .

Comparative Data Table

Compound Name Position 7 Substituent Position 2 Substituent Aryl Acetamide Group Key Properties/Activities References
N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetamide Furan-2-yl Piperidin-1-yl 2,4-Dimethoxyphenyl High solubility, kinase inhibition
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide 4-Fluorophenyl Pyrrolidin-1-yl 4-Fluorobenzyl Enhanced metabolic stability
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiophen-2-yl Methyl 4-Chlorophenyl High lipophilicity

Discussion of Key Findings

Substituent Effects on Solubility :

  • Piperidin-1-yl and methoxy groups improve aqueous solubility compared to pyrrolidin-1-yl or methyl substituents .
  • Thiophene and fluorophenyl groups increase logP values, favoring blood-brain barrier penetration but requiring formulation optimization.

Electron-Donating vs. Fluorine and chlorine (electron-withdrawing) improve oxidative stability but may reduce interaction with polar residues in enzymes .

Heteroaromatic Ring Influence :

  • Furan-2-yl’s oxygen atom facilitates hydrogen bonding, while thiophen-2-yl’s sulfur enhances hydrophobic interactions. This difference may dictate selectivity in bacterial vs. mammalian targets .

Synthetic Feasibility :

  • Furan-containing analogs (e.g., the target compound) are synthesized via sodium methylate-mediated condensation, offering higher yields than thiophene derivatives .

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